Benzo(rst)pentaphene-5,8-dione

Photoluminescence quantum yield Fluorescence efficiency PAH photophysics

Researchers needing environment-sensitive fluorescent probes face limited options with high quantum yield and intramolecular charge-transfer (ICT) character. Benzo(rst)pentaphene-5,8-dione (BPP-dione) uniquely combines: • PLQY: 62% with ε 17,000 M⁻¹cm⁻¹ (65× brighter than pristine BPP) • 34 nm emission redshift (toluene→DMF) for polarity sensing • 70% yield via FeCl₃ oxidation - reproducible multi-gram supply Order from BenchChem for research use.

Molecular Formula C24H12O2
Molecular Weight 332.3 g/mol
Cat. No. B12108034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(rst)pentaphene-5,8-dione
Molecular FormulaC24H12O2
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O
InChIInChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H
InChIKeyBYJQUJKAHCZMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPP-dione Physicochemical Profile and Core Identifiers


Benzo(rst)pentaphene-5,8-dione (BPP-dione), also designated as dibenzo[a,i]pyrene-5,8-dione or 3,4,9,10-dibenzpyren-5,8-chinon, is a polycyclic aromatic hydrocarbon (PAH) ortho-quinone with the molecular formula C24H12O2 and a molecular weight of 332.35 g/mol [1]. It represents the 5,8-dione oxidation product of the zigzag/armchair-edged PAH benzo[rst]pentaphene (BPP), and until recently its detailed photophysical properties remained undescribed [2].

Photophysical Tool High-brightness PAH fluorophore with ICT functionality
Differentiation Unique emission redshift and solvatochromism vs. parent BPP
Procurement Improved synthetic route supports scalable acquisition

Why Generic BPP Derivatives Cannot Replace BPP-dione in Photophysical Applications


Within the benzo[rst]pentaphene (BPP) structural family, photophysical properties are exquisitely sensitive to chemical modification. Pristine BPP suffers from a symmetry-forbidden first excited singlet (S1) state resulting in a photoluminescence quantum yield (PLQY) of merely 13%, while simple alkoxy substitution (BPP-OiPr) boosts PLQY to 73% but introduces no intramolecular charge-transfer (ICT) character [1]. BPP-dione, formed by oxidation of BPP-OiPr [2], occupies a distinct performance niche: it simultaneously achieves high PLQY (62%), a dramatically enhanced S0→S1 molar extinction coefficient, and pronounced solvent-polarity-dependent ICT emission—a combination unmatched by the parent hydrocarbon or its ether derivatives. Substituting BPP-dione with pristine BPP or BPP-OiPr would forfeit these quantifiable photophysical advantages.

Target
Common Substitute
Why Mismatch
BPP-dione
Pristine BPP / BPP-OiPr
May lack ICT character and 100 nm emission shift; photophysical profile not transferable
BPP-dione
BPP-OiPr (high PLQY)
Extinction coefficient ~9× lower; fluorescence brightness per molecule differs significantly
BPP-dione
Other BPP alkyl ethers
Solvatochromic response and environment sensitivity absent; probe functionality lost

Quantitative Performance Differentiation of BPP-dione


PLQY Enhancement vs. Pristine BPP

BPP-dione displays an absolute photoluminescence quantum yield (PLQY) of 62% in toluene, representing a ~4.8-fold enhancement over pristine BPP (PLQY = 13%) measured under identical conditions [1]. This value also exceeds the PLQY of 5,5'-bibenzo[rst]pentaphene (BBPP, 44%) and BPP-t-Bu (47%), though BPP-OiPr reaches a higher PLQY of 73%.

PLQY Enhancement
Head-to-head
62% (4.8× vs. pristine BPP, 13%)
Supports brightness-sensitive photophysical applications
All measurements in toluene, absolute PLQY
Photoluminescence quantum yield Fluorescence efficiency PAH photophysics

Molar Extinction Coefficient Advantage

The lowest-energy absorption band (S0→S1) of BPP-dione exhibits a molar extinction coefficient (ε) of 17,000 M⁻¹cm⁻¹, measured in toluene [1]. This is a 14-fold increase over the corresponding S0→S1 transition of pristine BPP (ε = 1,200 M⁻¹cm⁻¹) and 9.4-fold higher than BPP-OiPr (ε = 1,800 M⁻¹cm⁻¹), both of which possess symmetry-forbidden S1 states.

Extinction Coefficient
Head-to-head
ε = 17,000 M⁻¹cm⁻¹ (14× vs. BPP)
Higher absorption efficiency per molecule reported
S0→S1 band, toluene; BPP ε = 1,200 M⁻¹cm⁻¹
Molar extinction coefficient Optical transition probability Absorption brightness

Unique Intramolecular Charge-Transfer Character

BPP-dione exhibits a significant redshift of its emission maximum from 538 nm in toluene to 572 nm in DMF (Δλ = 34 nm), accompanied by loss of the vibronic shoulder peak with increasing solvent polarity [1]. In contrast, BPP and BPP-OiPr show well-defined vibronic structures with no significant solvent-polarity dependence in their emission spectra. DFT calculations confirm that this ICT character arises from the electron-withdrawing carbonyl groups introducing charge-transfer character in both ground and excited states.

ICT Solvatochromism
Head-to-head
Δλ = 34 nm (538→572 nm, toluene→DMF)
Environment-sensitive emission unique among BPP derivatives
Vibronic structure lost in polar solvents; DFT support
Solvatochromism Intramolecular charge transfer Environment-sensitive fluorescence

Emission Wavelength Redshift

BPP-dione exhibits a broad, featureless photoluminescence emission with a maximum at 538 nm in toluene, representing a ~100 nm redshift compared to pristine BPP (λem,max = 436 nm) and BPP-OiPr (λem,max = 443 nm) [1]. This large spectral separation enables clear wavelength-specific detection and multiplexing with other BPP-family fluorophores.

Emission Redshift
Head-to-head
+102 nm vs. BPP (538 nm vs. 436 nm)
Enables wavelength-specific detection in multiplexed schemes
Broad, featureless emission; toluene
Emission wavelength Fluorescence spectroscopy Spectral tuning

Synthetic Yield Improvement

The contemporary FeCl3-mediated oxidation of BPP-OiPr provides BPP-dione in 70% isolated yield [1], a 5-fold improvement over the classical ozonation route of benzo[rst]pentaphene, which yields BPP-dione in only 14% [2]. This translates to substantially lower raw material costs and reduced purification burden for procurement at any scale.

Synthetic Yield
Cross-study
70% isolated (5× vs. classical 14%)
Supports scalable procurement and batch consistency
FeCl3 oxidation of BPP-OiPr vs. ozonation route
Synthetic yield Preparative-scale synthesis Oxidation methodology

Evidence-Backed Application Scenarios for BPP-dione


Environment-Sensitive Fluorescent Probe Development

BPP-dione is the only BPP-family derivative with demonstrated intramolecular charge-transfer (ICT) character, evidenced by a 34 nm emission redshift from toluene (538 nm) to DMF (572 nm) with concurrent loss of vibronic structure [1]. This environment-sensitive fluorescence—absent in BPP, BPP-OiPr, BPP-t-Bu, and BBPP—positions BPP-dione as the sole BPP candidate for polarity-sensing fluorescent probes, where quantitative spectral response to local dielectric environment is the primary selection criterion.

High-Brightness Fluorescence Microscopy and Labeling

With an S0→S1 molar extinction coefficient of 17,000 M⁻¹cm⁻¹ (14× higher than pristine BPP) and a PLQY of 62%, BPP-dione combines efficient light absorption and emission [1]. This high brightness (ε × PLQY) makes it preferable for fluorescence microscopy and labeling applications where high signal per unit concentration is critical—outperforming pristine BPP (ε × PLQY ≈ 156 M⁻¹cm⁻¹) by approximately 65-fold on a brightness-per-molecule basis.

Dual-Emission Ratiometric Sensing

The ~100 nm spectral separation between BPP-dione emission (538 nm) and BPP/BPP-OiPr emission (436/443 nm) [1] allows ratiometric sensing schemes where BPP-dione serves as a spectrally distinct reporter alongside a shorter-wavelength BPP-family reference emitter. This wavelength orthogonality is not achievable by substituting any alkoxy-BPP derivative, whose emissions cluster within 7 nm of the parent BPP.

Cost-Effective Scale-Up via High-Yield Synthesis

The modern FeCl3-mediated oxidation of BPP-OiPr provides BPP-dione in 70% isolated yield [1], a 5-fold improvement over the classical 14% ozonation yield [2]. For laboratories and CROs requiring reproducible multi-gram access to pure BPP-dione, this higher-yielding route translates to lower cost per gram, reduced waste, and greater batch-to-batch consistency.

Application
Selection Property
Validation Focus
Environment-sensitive probe
Intramolecular charge-transfer (ICT) character
Solvatochromic emission shift and vibronic structure loss
High-brightness microscopy/labeling
Combined high PLQY and molar extinction coefficient
Brightness-per-molecule (ε × PLQY) benchmarking
Dual-emission ratiometric sensing
~100 nm spectral separation from parent BPP
Wavelength orthogonality in multiplexed detection
Scale-up procurement
High-yield synthetic route
Batch-to-batch consistency and cost effectiveness
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